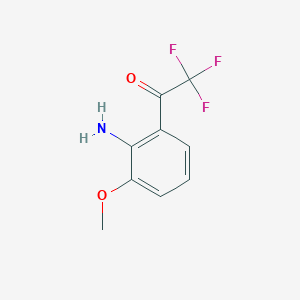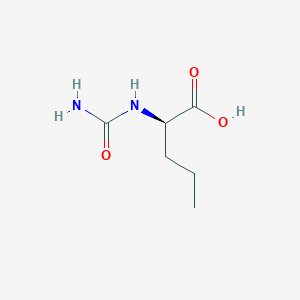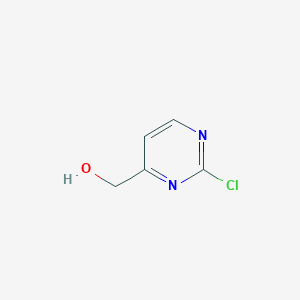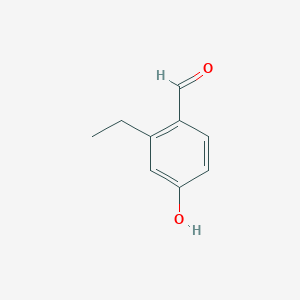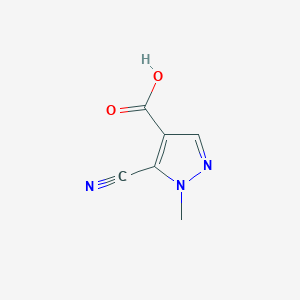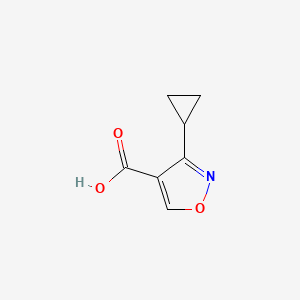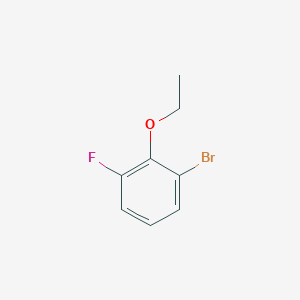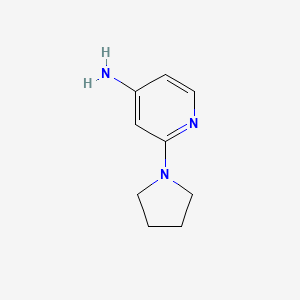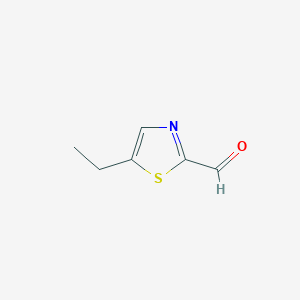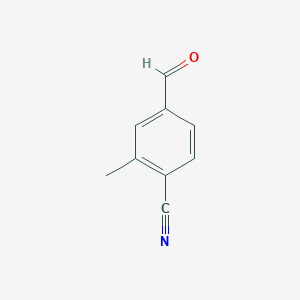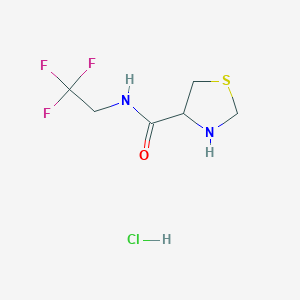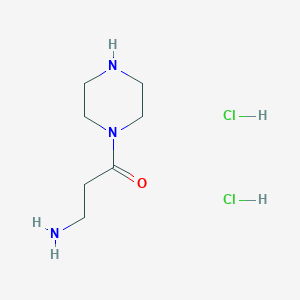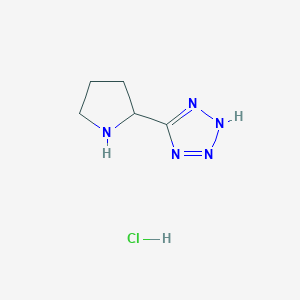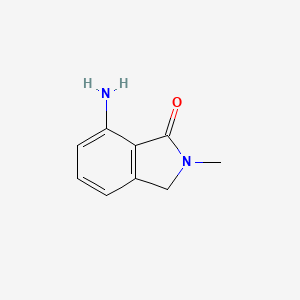
7-氨基-2-甲基-2,3-二氢-1H-异吲哚-1-酮
概述
描述
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O It features an isoindoline core structure, which is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Probes: Used as molecular probes in biological studies to understand enzyme mechanisms and interactions.
Medicine
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new agrochemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Cyclization Reaction: Starting from 2-methylbenzylamine, the compound can be synthesized through a cyclization reaction with phthalic anhydride under acidic conditions. This reaction forms the isoindoline core.
Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under high temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and amination reactions sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 7-oxo-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives depending on the substituents introduced.
作用机制
The mechanism of action of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7-position can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or modulation of biochemical pathways, making it a valuable compound in drug discovery and development.
相似化合物的比较
Similar Compounds
2-Methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group at the 7-position, resulting in different chemical reactivity and biological activity.
7-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding capabilities and reactivity.
Uniqueness
The presence of the amino group at the 7-position in 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties, making it distinct from other isoindoline derivatives. This functional group allows for specific interactions with biological targets and enables a variety of chemical transformations, enhancing its utility in research and industrial applications.
属性
IUPAC Name |
7-amino-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARDNRMCTVFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
